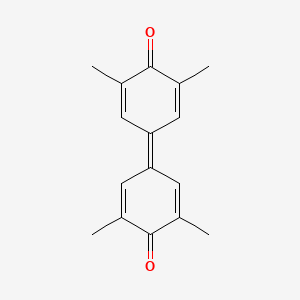

3,3',5,5'-Tetramethyldiphenoquinone

Description

Significance of TMDQ within the Context of Quinone Chemistry

Quinones are a class of organic compounds that play a crucial role in various biological and chemical processes, often acting as electron acceptors in electron transport chains. thieme.com Within this class, diphenoquinones like TMDQ are noted for their extended quinonoid structures. nih.govresearchgate.net The significance of TMDQ stems from its distinct molecular structure and redox properties. The four methyl groups on the diphenoquinone (B1195943) framework influence its reactivity and solubility in organic solvents. cymitquimica.com

TMDQ and other diphenoquinones are known for their ability to undergo reversible reduction reactions, making them attractive for applications in materials science, such as in organic electronics and redox-active polymers. cymitquimica.comnih.govresearchgate.net They are reduced at higher potentials than analogous benzoquinones, a key feature for their potential use in electrochemical devices. nih.govresearchgate.net The study of TMDQ provides insights into structure-property relationships within the broader class of quinones, particularly how substitution patterns affect electrochemical behavior and reactivity.

Table 1: Key Properties of 3,3',5,5'-Tetramethyldiphenoquinone

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₂ chemicalbook.com |

| Molecular Weight | 240.3 g/mol evitachem.com |

| Appearance | Vibrant red to yellow-orange solid evitachem.comcymitquimica.com |

| CAS Number | 4906-22-3 chemicalbook.com |

Historical Development and Early Research Perspectives on Diphenoquinones

Research into quinones dates back to the 19th century, with their importance as dyestuffs and pigments being recognized early on. thieme.com Diphenoquinones, as a specific subclass, have been explored for their unique electronic and structural properties. Early research often focused on the synthesis of these compounds through the oxidation of phenols. researchgate.net The oxidative coupling of 2,6-disubstituted phenols was found to yield either carbon-carbon coupled products, like diphenoquinones, or carbon-oxygen coupled products, leading to polyphenylene ethers.

Historically, diphenoquinones were considered a relatively underexplored class of compounds compared to their benzoquinone counterparts. nih.govresearchgate.net However, their potential for more complex applications began to be realized, leading to more systematic studies of their synthesis and characterization. Experimental and computational studies have established that diphenoquinones typically have nearly planar core structures. nih.govresearchgate.net This planarity, combined with their redox activity, laid the groundwork for their investigation in modern materials science.

Scope of Current Academic Inquiry on TMDQ

Current academic research on TMDQ is multifaceted, spanning organic synthesis, polymer chemistry, and materials science. A primary area of investigation is its role as a building block for high-performance polymers and resins. For instance, it is a known byproduct and a model compound in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance thermoplastic. evitachem.com

Researchers are actively exploring the synthesis of TMDQ and its derivatives with high efficiency and selectivity. Recent methods focus on using specific catalysts, such as copper-based systems, to achieve high yields (up to 95% or more) and purity. google.com The redox properties of TMDQ continue to be a major focus. cymitquimica.com Electrochemical studies show that diphenoquinones undergo rapid and reversible reduction, which is a foundational property for their potential application in electrochemical energy storage and redox-flow batteries. nih.govresearchgate.net Furthermore, the functionalization of the TMDQ structure is being investigated to create new materials with tailored properties, such as enhanced flame retardancy in epoxy resins.

Table 2: Selected Research Findings on Diphenoquinone Synthesis and Properties

| Research Focus | Key Finding |

| Synthesis | Oxidative coupling of 2,6-dimethylphenol (B121312) using copper ion-loaded resin catalysts can achieve yields of over 95% for TMDQ. google.com |

| Electrochemical Properties | Diphenoquinones exhibit reversible reduction at potentials higher than analogous benzoquinones. nih.govresearchgate.net |

| Structural Analysis | Typical 4,4'-diphenoquinones possess nearly planar core structures with an unusually long interannular C=C bond. nih.govresearchgate.net |

| Polymerization | A tetra-tert-butyl substituted diphenoquinone can act as a dehydrogenating agent to polymerize hydroquinone (B1673460). researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-2,6-dimethylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRFIDSUGRGGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C(=O)C(=C2)C)C)C=C(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063644 | |

| Record name | 2,5-Cyclohexadien-1-one, 4-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4906-22-3 | |

| Record name | 3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4906-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethyldiphenoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004906223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethyldiphenoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl-4,4'-biphenylquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLDIPHENOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEG52T9Y6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,3 ,5,5 Tetramethyldiphenoquinone

Oxidative Coupling of Phenolic Precursors

The primary route to TMDQ involves the formation of a carbon-carbon bond between two molecules of 2,6-dimethylphenol (B121312). This key step is an oxidative dimerization process that has been the subject of extensive research to optimize selectivity and efficiency.

Traditional methods for synthesizing TMDQ employ stoichiometric amounts of strong oxidizing agents. These processes are well-established but often come with significant drawbacks related to waste generation and product purity.

Historically, the oxidative C-C coupling of 2,6-dimethylphenol to yield TMDQ has been accomplished using a variety of metal-based oxidants. semanticscholar.org These reagent-based systems are effective in promoting the desired transformation but require at least stoichiometric quantities of the oxidant. The use of such large amounts of metal oxidants often leads to the generation of substantial quantities of metallic waste, which presents environmental concerns. semanticscholar.org

Commonly employed reagents in these processes include:

Manganese(III) acetate (B1210297) (Mn(OAc)₃) semanticscholar.org

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) semanticscholar.org

Cobalt(III) acetate (Co(OAc)₃) semanticscholar.org

Triphenylbismuth(V) diacetate (Ph₃Bi(OAc)₂) semanticscholar.org

The general procedure involves reacting 2,6-dimethylphenol with one of these oxidants in a suitable solvent system. The reaction conditions, such as temperature and reaction time, are carefully controlled to maximize the yield of the desired diphenoquinone (B1195943).

| Oxidizing Agent | Precursor | Product | Key Characteristics |

| Manganese(III) acetate | 2,6-Dimethylphenol | 3,3',5,5'-Tetramethyldiphenoquinone | Stoichiometric, generates metal waste |

| Iron(III) chloride | 2,6-Dimethylphenol | This compound | Stoichiometric, traditional method |

| Cobalt(III) acetate | 2,6-Dimethylphenol | This compound | Stoichiometric, effective oxidant |

| Triphenylbismuth(V) diacetate | 2,6-Dimethylphenol | This compound | Stoichiometric, alternative metal oxidant |

The formation of this compound from 2,6-dimethylphenol proceeds through a phenoxy radical intermediate. frontiersin.org The mechanism involves the following key steps:

Formation of the Phenoxy Radical : The process is initiated by a one-electron oxidation of the 2,6-dimethylphenol, which generates a phenoxy radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and the oxygen atom. nih.gov

Radical Dimerization : Two of these phenoxy radicals then couple. The C-C coupling is favored at the para position relative to the hydroxyl group, which is sterically unhindered and electronically activated. This dimerization results in the formation of an unstable keto intermediate which quickly tautomerizes to the more stable 3,3',5,5'-tetramethylbiphenol (TMBP). semanticscholar.org

Oxidation to Diphenoquinone : The TMBP intermediate is subsequently oxidized in a second step to yield the final product, this compound. semanticscholar.org This final oxidation step converts the two phenol (B47542) moieties into the quinone structure.

A significant challenge in the synthesis of TMDQ via oxidative coupling is controlling the selectivity of the reaction. semanticscholar.org The phenoxy radical intermediate is highly reactive and can participate in undesired side reactions.

The main competing reaction is the C-O coupling of the phenoxy radicals, which leads to the formation of poly(2,6-dimethyl phenylene ether) (PPE), a commercially important polymer. semanticscholar.orgnih.gov Another possible side reaction is the further oxidation of the starting material, 2,6-dimethylphenol, to form 2,6-dimethylquinone. semanticscholar.org

These side reactions not only reduce the yield of the desired TMDQ but also introduce impurities that can be difficult to separate from the final product, often requiring extensive purification steps. The formation of PPE, in particular, can complicate the isolation of TMDQ due to its polymeric nature. Therefore, a key goal in the development of synthetic methods for TMDQ is to enhance the selectivity for C-C coupling over C-O coupling.

To address the limitations of stoichiometric reagents, catalytic methods have been developed. These approaches aim to improve the efficiency and environmental footprint of TMDQ synthesis by using catalytic amounts of a promoter in conjunction with a greener terminal oxidant, such as molecular oxygen.

Homogeneous catalysis offers a promising alternative for the selective synthesis of TMDQ. Copper-based catalysts have been shown to be particularly effective in promoting the aerobic oxidative coupling of 2,6-dimethylphenol. semanticscholar.org

One notable example involves the use of copper ions encapsulated within the nanovoids of poly(propylene imine) (PPI) dendrimers. semanticscholar.orgrsc.org These dendrimer-encapsulated Cu complexes have demonstrated high catalytic activity and regioselectivity for the C-C coupling reaction. rsc.org The proposed mechanism suggests that the dendrimer structure creates a unique microenvironment that holds two copper ions in close proximity. This arrangement is believed to facilitate the selective dimerization of the phenoxy radicals to form the C-C coupled product, while suppressing the formation of the C-O coupled polymer. semanticscholar.org Using molecular oxygen as the oxidant, these catalytic systems offer a more environmentally benign route to TMDQ, with water being the only byproduct. semanticscholar.org

| Catalyst System | Precursor | Oxidant | Product | Key Advantages |

| Copper/Poly(propylene imine) dendrimer | 2,6-Dimethylphenol | O₂ | This compound | High selectivity for C-C coupling, uses green oxidant |

Catalytic Oxidation Approaches

Heterogeneous Catalytic Systems

Heterogeneous catalytic systems are central to the synthesis of this compound, offering advantages in catalyst separation and reusability. These systems often involve the immobilization of active metal complexes onto solid supports, which can influence reaction pathways and product selectivity.

Metal Complex Catalysis (e.g., Copper-based Systems)

Copper-based catalysts are widely employed for the oxidative coupling of 2,6-dimethylphenol. In these systems, a copper ion acts as the active catalytic center. For instance, a synthetic method utilizes a copper ion loaded onto a hydrophobically modified resin as a catalyst. google.com This approach facilitates the reaction in an organic solvent, leading to high yields of this compound. The reaction typically proceeds at temperatures between 40°C and 80°C for 2 to 8 hours. google.com The choice of copper source can vary, including halides (chloride, bromide), carboxylates (acetate), sulfates, and nitrates. google.com The use of such copper complexes as catalysts can achieve high conversion rates of the starting 2,6-dimethylphenol. google.com

Immobilized Catalysts within Nanospaces

The immobilization of catalysts within defined nanospaces, such as porous materials, is a key strategy for enhancing catalytic efficiency and stability. Catalysts can be anchored onto supports like hydrophobically modified resins, which prevents the leaching of the metal ion and allows for easy recovery and reuse. google.com This method simplifies the post-reaction workup, as the catalyst can be removed by simple filtration. google.com The concept extends to materials like zeolites and metal-organic frameworks (MOFs), where the framework's pores can encapsulate and stabilize active catalytic species. nih.govrsc.org For example, cobalt oxide (CoOx) nanoparticles have been successfully dispersed within the internal channels of hierarchical zeolites to catalyze oxidation reactions. rsc.org This approach of confining catalysts within nanospaces helps in controlling the reaction environment and can improve product selectivity. nih.gov

Green Chemistry Principles with Molecular Oxygen as Oxidant

Adherence to green chemistry principles is a significant trend in the synthesis of this compound. A central tenet of this approach is the use of molecular oxygen (O₂), often from air, as the primary oxidant. google.comnih.gov This method is environmentally benign and cost-effective, producing water as the main byproduct. liv.ac.uk The use of O₂ replaces traditional, more hazardous stoichiometric oxidants. nih.gov Catalytic systems, particularly those involving copper or other transition metals, are designed to activate molecular oxygen under mild conditions, promoting the selective oxidation of 2,6-dimethylphenol. google.comliv.ac.uk This sustainable approach is already implemented in the bulk chemical industry and is gaining traction in fine chemical manufacturing. nih.gov The goal is to develop atom-efficient processes that minimize waste and environmental impact. psu.edu

Alternative Synthetic Pathways and Byproduct Formation

While the direct oxidation of 2,6-dimethylphenol is the primary route, the reaction conditions can be tuned to favor different products, revealing alternative pathways and potential byproducts. Under certain catalytic conditions, the main product can be 3,3',5,5'-tetramethyl-4,4'-dihydroxydiphenyl (TMDDP), with this compound forming as a byproduct. google.com For example, one process reported a 94.9% conversion of 2,6-dimethylphenol with a selectivity of 97.4% for TMDDP and only 2.2% for the diphenoquinone. google.com

A significant byproduct that synthetic methods aim to avoid is polyphenylene oxide (PPO), which results from C-O coupling instead of the desired C-C coupling. google.com The use of specific heterogeneous catalysts, such as copper on a modified resin, can suppress the formation of PPO, leading to high selectivity for the diphenoquinone. google.com

The this compound product itself can undergo further reactions. It can be reduced using agents like sodium borohydride (B1222165) to form the corresponding hydroquinone (B1673460) derivative, 3,3',5,5'-tetramethyl-4,4'-dihydroxydiphenyl.

Chemical Reactivity and Transformation Mechanisms of 3,3 ,5,5 Tetramethyldiphenoquinone

Redox Chemistry of the Diphenoquinone (B1195943) Core

The diphenoquinone core of 3,3',5,5'-tetramethyldiphenoquinone is the primary site of its redox activity, allowing the molecule to participate in a variety of electron transfer reactions. This reactivity is central to its function in various chemical and biological systems.

Electron Transfer Processes and Stable Radical Intermediate Formation

This compound is known to act as an electron acceptor, a characteristic feature of quinone compounds. numberanalytics.com This property allows it to undergo reversible reduction processes. acs.org The acceptance of an electron results in the formation of a stable radical anion. This process is a key aspect of its chemistry, influencing its interactions with other molecules. The stability of this radical intermediate is attributed to the delocalization of the unpaired electron across the conjugated π-system of the diphenoquinone structure.

Electrochemical studies, such as cyclic voltammetry, have been employed to investigate these electron transfer processes. nih.govresearchgate.net The reversible nature of the reduction, as observed in electrochemical experiments, indicates the stability of the formed radical species. acs.org The formation of parent anion radicals has been studied for similar quinone structures, where the para-benzoquinone group is responsible for the electron-accepting properties. nih.gov

Oxidative Transformations to Higher Quinone Derivatives

While this compound is itself an oxidation product, it can undergo further oxidative transformations under specific conditions to yield higher quinone derivatives. acs.orgresearchgate.net Strong oxidizing agents are typically required for these reactions. For instance, treatment with potent oxidants can lead to the formation of more complex quinone structures. The methyl groups attached to the diphenoquinone ring can also be susceptible to oxidation. For example, the oxidation of alkylbenzenes with potassium permanganate (B83412) (KMnO₄) results in the formation of carboxylic acids. masterorganicchemistry.com This suggests that under harsh oxidative conditions, the tetramethyl groups of the diphenoquinone could be transformed into carboxylic acid groups, leading to polycarboxylated diphenoquinone derivatives.

| Oxidizing Agent | Potential Product |

| Potassium Permanganate (KMnO₄) | Higher quinone derivatives, potentially with oxidized methyl groups. acs.orgsemanticscholar.orgresearchgate.netlibretexts.orgnih.gov |

| Chromium Trioxide (CrO₃) | More complex quinone derivatives. acs.org |

Reductive Pathways to Hydroquinone (B1673460) Derivatives

The reduction of this compound leads to the corresponding hydroquinone derivative, 3,3',5,5'-tetramethyl-4,4'-biphenol. This transformation is a fundamental reaction of diphenoquinones and can be achieved using various reducing agents. acs.orgresearchgate.net

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net The mechanism of reduction by NaBH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbons of the quinone. numberanalytics.commasterorganicchemistry.com This is followed by a protonation step, typically from a protic solvent or during an acidic workup, to yield the hydroxyl groups of the hydroquinone.

The general mechanism for the reduction of a ketone to an alcohol using sodium borohydride is as follows:

Nucleophilic attack: The hydride ion from NaBH₄ attacks the electrophilic carbonyl carbon.

Intermediate formation: A tetrahedral intermediate is formed.

Protonation: The resulting alkoxide is protonated by a solvent or acid to give the alcohol. masterorganicchemistry.com

This process occurs at both quinone carbonyls to fully reduce the diphenoquinone to the hydroquinone.

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | 3,3',5,5'-Tetramethyl-4,4'-biphenol researchgate.netmasterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | 3,3',5,5'-Tetramethyl-4,4'-biphenol researchgate.netrushim.ru |

Substitution Reactions and Functionalization of the Tetramethyl Groups

The aromatic rings of this compound can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The four methyl groups are activating and ortho-, para-directing. chemguide.co.uklibretexts.org However, the quinone oxygen atoms are deactivating. The positions available for substitution are the 2, 2', 6, and 6' carbons. Given the steric hindrance from the existing methyl groups, these reactions may require specific conditions.

Furthermore, the methyl groups themselves can be sites for functionalization through free-radical substitution reactions. For instance, benzylic hydrogens (hydrogens on a carbon adjacent to an aromatic ring) are susceptible to radical halogenation.

Amination Reactions

Amination of the this compound core can lead to the synthesis of novel amino-substituted derivatives. These reactions typically involve the nucleophilic addition of amines to the quinone ring. For instance, the reaction of 3-chloro-2-substituted-1,4-naphthoquinones with various amines has been shown to produce 3-amino-1,4-naphthoquinone derivatives. researchgate.net A similar strategy could be envisioned for halogenated derivatives of this compound.

Research has been conducted on the direct amination of 3,3',5,5'-tetramethyl-4,4'-diphenoquinone, leading to the formation of amino-substituted diphenoquinones. nih.gov These reactions expand the range of functionalized diphenoquinone derivatives available for various applications.

Dimerization and Self-Assembly Processes of Diphenoquinone Derivatives

Diphenoquinone derivatives, due to their planar aromatic structures and potential for intermolecular interactions, can participate in dimerization and self-assembly processes. acs.org In the solid state, diphenoquinones often form chains or sheets held together by C-H···O interactions. acs.org

The self-assembly behavior can be influenced by the nature of the substituents on the diphenoquinone core. nih.gov For example, the introduction of specific functional groups can promote the formation of well-ordered supramolecular structures. While specific studies on the dimerization and self-assembly of this compound itself are not extensively detailed in the provided search results, the general principles of quinone and aromatic compound self-assembly suggest that this molecule would exhibit such behavior. rsc.orgrhhz.netrsc.org The synthesis of dimeric molecules from biologically active monomers is a strategy that has been shown to sometimes enhance biological activity. nih.gov

Role of TMDQ as a Reagent in Organic Synthesis

This compound (TMDQ), a derivative of diphenoquinone, serves as a notable reagent in organic synthesis, primarily functioning as an oxidant. Its reactivity is centered around its ability to accept electrons, which facilitates a variety of chemical transformations. The four methyl groups on the aromatic rings influence its solubility and reactivity compared to the parent diphenoquinone.

The synthesis of TMDQ itself is a classic example of oxidative C-C coupling, typically involving the oxidation of 2,6-dimethylphenol (B121312). This transformation underscores the fundamental reactivity pattern of substituted phenols in the presence of an oxidizing agent.

As a reagent, TMDQ and its analogs, such as 3,3',5,5'-tetra-tert-butyldiphenoquinone (B149682) (DPQ), are employed as electron acceptors. organic-chemistry.org While specific data for TMDQ is less prevalent in recent literature, the reactivity of DPQ provides a strong model for understanding the potential applications of TMDQ. These diphenoquinones are particularly useful in reactions where a non-nucleophilic oxidant is required. Upon accepting two electrons, they are reduced to the corresponding stable bisphenol, which can often be easily separated from the reaction mixture. organic-chemistry.org

One significant area of application is in N-heterocyclic carbene (NHC) catalyzed oxidations. For instance, DPQ is used as the oxidant in the NHC-catalyzed oxidative esterification and amidation of aldehydes. organic-chemistry.org In these reactions, the NHC activates the aldehyde, which is then oxidized by the diphenoquinone, allowing for the formation of active esters or amides. This methodology represents a valuable metal-free approach to these important transformations.

The general reactivity of TMDQ can be summarized in the following table, based on the established reactions of diphenoquinones:

| Reaction Type | Role of TMDQ | Substrate Example | Product Type |

| Oxidation | Oxidant | Aldehydes (with NHC catalyst) | Esters, Amides |

| Oxidative Coupling | Oxidant | Primary Amides (with aldehydes) | N-Acylamides |

| Reduction of TMDQ | Electron Acceptor | Various reducing agents | 3,3',5,5'-Tetramethyl-4,4'-biphenol |

It is important to note that while the tert-butyl analog (DPQ) is well-documented in these roles, the direct application of TMDQ in a wide array of modern synthetic protocols is less frequently reported.

Modeling Oxidative Coupling and Electron Transfer Processes

The study of oxidative coupling and electron transfer processes is crucial for understanding the mechanisms by which molecules like this compound (TMDQ) are formed and how they function as reagents. Computational modeling provides invaluable insights into these complex reactions, allowing for the elucidation of reaction pathways, transition states, and the electronic factors that govern reactivity.

However, specific computational studies focusing exclusively on TMDQ are not extensively available in the public domain. Much of the modeling work in this area has been directed towards its more sterically hindered and soluble analog, 3,3',5,5'-tetra-tert-butyldiphenoquinone (DPQ), or on the general mechanisms of phenol (B47542) oxidative coupling.

Modeling Oxidative Coupling:

The formation of TMDQ from 2,6-dimethylphenol is a classic example of an oxidative coupling reaction. Modeling this process would typically involve density functional theory (DFT) calculations to investigate the mechanism. Key aspects to be modeled include:

Phenoxy Radical Formation: The initial step is the one-electron oxidation of the phenol to form a phenoxy radical. Computational models can predict the oxidation potential and the spin density distribution of the resulting radical.

C-C Bond Formation: The coupling of two phenoxy radicals can occur in different ways (ortho-ortho, ortho-para, para-para). Computational studies can determine the relative energies of the transition states for these different coupling modes, explaining the regioselectivity of the reaction. For 2,6-disubstituted phenols, para-para coupling is generally favored, leading to the diphenoquinone structure.

Subsequent Oxidation: The initially formed biphenol is further oxidized to the final diphenoquinone. Modeling can clarify the thermodynamics and kinetics of this final oxidation step.

Modeling Electron Transfer:

When TMDQ acts as an oxidant, it accepts electrons from a substrate. Modeling this electron transfer process is key to understanding its reactivity as a reagent.

Electron Affinity: Computational methods can calculate the electron affinity of TMDQ, providing a quantitative measure of its strength as an electron acceptor.

Reaction Pathways: In reactions where TMDQ is the oxidant, such as the NHC-catalyzed oxidation of aldehydes, modeling can map out the entire catalytic cycle. This includes the formation of the Breslow intermediate, its reaction with TMDQ, and the subsequent steps leading to product formation and regeneration of the catalyst. Quantum chemical calculations have been used to support the proposed mechanisms for reactions involving DPQ, and similar approaches would be applicable to TMDQ. organic-chemistry.org

While detailed computational studies specifically on TMDQ are not readily found, the principles and methodologies applied to similar systems provide a clear framework for how such modeling would be conducted and the types of insights it would yield.

Spectroscopic Characterization Techniques for 3,3 ,5,5 Tetramethyldiphenoquinone and Its Derivatives

Electronic Absorption and Vibrational Spectroscopies (e.g., UV-Vis, FT-IR)

Electronic and vibrational spectroscopies are fundamental tools for characterizing the conjugated system and functional groups within 3,3',5,5'-tetramethyldiphenoquinone.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The extended π-conjugated system of the diphenoquinone (B1195943) core is expected to give rise to strong absorptions in the UV-Vis region. The compound is noted for its distinct red color, which indicates significant absorption of light in the visible range, a characteristic of highly conjugated systems. The position of the maximum absorption (λmax) is sensitive to the electronic structure of the molecule; with an expansion of the conjugated π–electron system, the maximum absorption typically shifts to higher wavelengths (a bathochromic effect). nih.gov While specific λmax values for this compound are not detailed in the available literature, phenolic structures, which are related to the hydroquinone (B1673460) form of this molecule, are known to absorb around 280 nm. nih.gov The quinone structure, with its enhanced conjugation, would be expected to absorb at longer wavelengths.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy probes the vibrational modes of the bonds within a molecule, providing a characteristic "fingerprint" based on its functional groups. The IR spectrum of this compound displays several key absorption bands that confirm its structure. chemicalbook.com The most prominent peaks are associated with the carbonyl (C=O) and carbon-carbon double bonds (C=C) of the quinone and aromatic rings, as well as the C-H bonds of the methyl groups. vscht.czwpmucdn.com

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1660-1685 | Strong | C=O stretching vibration of the quinone |

| ~1600-1585 | Medium-Weak | C=C stretching vibrations in the aromatic ring |

| ~1500-1400 | Medium | C=C stretching vibrations in the aromatic ring |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~3000-2850 | Strong | Aliphatic C-H stretching of methyl groups |

| ~1470 | Medium | C-H scissoring of methyl groups |

Data compiled from general IR absorption tables and expected functional groups. vscht.czwpmucdn.com

Magnetic Resonance Spectroscopies (e.g., ESR)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for studying chemical species with unpaired electrons, such as radicals. libretexts.orgslideshare.net this compound can be reduced to form a radical anion, which is ESR-active. The mechanism of action for this compound often involves its ability to undergo redox reactions and form stable radical intermediates.

The ESR spectrum provides two key pieces of information: the g-factor and the hyperfine splitting pattern.

g-factor: The g-factor is a dimensionless proportionality constant that is a characteristic of the radical. For organic radicals, the g-value is typically close to that of a free electron (approximately 2.0023). bris.ac.uk

Hyperfine Splitting: The interaction of the unpaired electron with nearby magnetic nuclei (such as ¹H) splits the ESR signal into multiple lines. In the radical anion of this compound, the unpaired electron would couple with the twelve equivalent protons of the four methyl groups, which would theoretically lead to a complex splitting pattern.

While ESR spectra are available for this compound, specific experimental g-factors and hyperfine coupling constants are not detailed in the surveyed literature. chemicalbook.com

X-ray Based Spectroscopic Methods (e.g., XAFS)

X-ray Absorption Fine Structure (XAFS) is a powerful technique that provides information about the local atomic structure and chemical state of a specific element within a material. libretexts.org The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination geometry, while EXAFS reveals details about the number, type, and distance of neighboring atoms.

Although XAFS is a potent tool for structural analysis, particularly for metal complexes and disordered systems, its application for the characterization of simple organic compounds like this compound is not commonly reported in the scientific literature.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. nih.gov In the mass spectrometer, a molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure.

For this compound (molar mass 240.3 g/mol ), the mass spectrum would show a molecular ion peak at m/z 240. chemicalbook.com The fragmentation of this ion would likely proceed through pathways common to ketones and aromatic compounds. A study on the analogous compound 3,3',5,5'-tetrachlorodiphenoquinone revealed a fragmentation pattern involving the successive loss of carbon monoxide (CO) molecules. nih.gov A similar pathway can be anticipated for the tetramethyl derivative, along with the loss of methyl groups (CH₃).

| Ion | m/z (mass-to-charge ratio) | Possible Fragmentation Pathway |

| [C₁₆H₁₆O₂]⁺ | 240 | Molecular Ion (M⁺) |

| [M - CH₃]⁺ | 225 | Loss of a methyl radical |

| [M - CO]⁺ | 212 | Loss of a carbonyl group |

| [M - 2CO]⁺ | 184 | Successive loss of two carbonyl groups |

| [M - CH₃ - CO]⁺ | 197 | Loss of a methyl radical and a carbonyl group |

This table is based on the molecular weight of the compound and general fragmentation principles for ketones and aromatic compounds. nih.govlibretexts.org

Electrochemical Behavior of 3,3 ,5,5 Tetramethyldiphenoquinone

Cyclic Voltammetry and Redox Potentials

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of chemical compounds. nih.gov It provides information on the potentials at which a molecule is oxidized or reduced. nih.gov For many organic compounds, including quinone derivatives, CV can reveal the reversibility of electron transfer processes. nih.gov

The electrochemical behavior of diphenoquinone (B1195943) derivatives is influenced by the substituents on the aromatic rings. For instance, the related compound 3,3',5,5'-tetra-tert-butyldiphenoquinone (B149682) has been studied using cyclic voltammetry to understand its spectroscopic and electrochemical properties. researchgate.net While specific cyclic voltammetry data for 3,3',5,5'-tetramethyldiphenoquinone is not detailed in the provided results, the principles of CV allow for the determination of its redox potentials. These potentials are crucial for understanding its ability to participate in electron transfer reactions. nih.gov

The redox potential of a compound indicates its capacity to be reduced or oxidized. nih.gov In the case of this compound, its electrochemical properties are central to its function. It is known to undergo redox reactions, which is a key aspect of its mechanism of action in various applications.

Electron Acceptor Capabilities and Redox Mediator Functionality

This compound functions as an electron acceptor in oxidation-reduction reactions. This capability is due to the presence of the quinone functional group, which can be reduced to form hydroquinone (B1673460) derivatives. evitachem.com This process involves the acceptance of electrons, which is a defining characteristic of its chemical behavior.

The ability to accept electrons allows this compound to act as a redox mediator in various chemical and biological systems. A redox mediator facilitates electron transfer between an electrode and a substrate. In the context of its use in scientific research, this compound's electron-accepting nature allows it to participate in and influence electron transfer processes. evitachem.com This property is also exploited in the synthesis of more complex organic molecules where it can act as a precursor. evitachem.com

The formation of stable radical intermediates upon accepting an electron is a critical aspect of its functionality. These intermediates can then interact with other molecules, propagating the redox process.

Charge Carrier Transport Mechanisms in Amorphous Molecular Solids

Amorphous molecular solids are materials that lack a long-range ordered structure. nih.gov The transport of charge carriers (electrons and holes) in these materials is a topic of significant interest for applications in organic electronics. The determination of the atomic-level structure of these solids is challenging but crucial for understanding their properties. nih.gov

While specific studies on the charge carrier transport mechanisms in pure amorphous this compound are not available in the search results, related diphenoquinone derivatives have been investigated for their charge transport properties. For example, amorphous molecular composites of an electron donor and an electron acceptor, 3,5-dimethyl-3′,5′-di-tert-butyl-4,4′-diphenoquinone, have been shown to transport both holes and electrons. researchgate.net Another derivative, 3,5-dimethyl-3′,5′-di-t-butyl-4,4′-diphenoquinone, has demonstrated excellent electron mobility in its molecularly dispersed polymeric films, highlighting its potential as an electron-transport active compound. rsc.org These findings suggest that diphenoquinones, in general, are a promising class of materials for applications requiring efficient electron transport in the solid state.

Electrochemical Studies in Solution and Solid State

The electrochemical properties of compounds can differ between the solution and solid states. In solution, molecules are typically solvated and have greater mobility, which can influence their redox behavior. Solid-state electrochemistry, on the other hand, provides insights into the intrinsic electronic properties of a material as it would be used in a device.

Electrochemical studies of related solid oxide cells have shown that the performance and stability are highly dependent on the composition of the electrolyte and electrodes. mdpi.com For instance, in solid oxide fuel cells, the electrochemical activity of electrodes can be significantly influenced by the surrounding gas phase and operating temperature. mdpi.com While these are inorganic systems, the principles of solid-state electrochemistry are broadly applicable. The investigation of materials like (La,Sr)(Ga,Fe,Mg)O3−δ in solid oxide cells highlights the importance of chemical compatibility and interfacial properties in determining electrochemical performance. mdpi.com

For organic molecules like this compound, electrochemical studies in both solution and the solid state are necessary to fully characterize their potential for applications in areas such as organic batteries or electronic devices. Solution-phase studies would reveal its fundamental redox potentials and reaction kinetics, while solid-state measurements would provide crucial information on charge transport and device performance.

Theoretical and Computational Studies on 3,3 ,5,5 Tetramethyldiphenoquinone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the electronic characteristics and reactivity of molecules like 3,3',5,5'-tetramethyldiphenoquinone. These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and energy levels within a molecule.

Detailed research findings from computational studies on related molecules indicate that the electronic structure of biphenyl (B1667301) derivatives can often be understood using a composite-model of decoupled donor and acceptor moieties. aps.org For quinone-type molecules, the reactivity is largely governed by their electron-accepting capabilities. The presence of methyl groups on the phenyl rings of this compound influences its electronic properties through inductive effects, which can be precisely quantified using quantum chemical calculations.

Methods such as Density Functional Theory (DFT) are employed to compute various molecular properties. For instance, the calculation of molecular geometries, molecular electrostatic potential, and electronic properties using the B3LYP/6-31+G(d,p) method can offer significant insights. researchgate.net The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Furthermore, quantum chemical calculations can elucidate the nature of electronic transitions. For similar donor-acceptor systems, it has been shown that the long-wavelength absorption bands can be a result of overlapping electronic transitions of different characters. aps.orgnih.gov For some systems, the S0→S2 transition, rather than the S0→S1 transition, is found to have a charge transfer character, where π-electrons move from the acceptor part to the donor part. aps.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for unraveling the intricate details of reaction mechanisms involving compounds like this compound. While specific studies on this molecule are not abundant, research on related quinones provides a framework for understanding its potential reactivity. For example, a study on the polymerization of hydroquinone (B1673460) using 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone as a dehydrogenating agent suggests that the reaction is initiated by atomic oxygen produced from the dehydration of water by the diphenoquinone (B1195943). researchgate.net This highlights the role of diphenoquinones in initiating complex chemical transformations.

The elucidation of reaction pathways often involves locating transition states and calculating activation energies. These calculations can predict the most favorable reaction routes and provide a rationale for experimentally observed product distributions. Computational models can also simulate the effect of solvents and catalysts on the reaction mechanism, offering a more complete picture of the chemical process.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules and their interactions with their environment. researchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary over time.

For quinone compounds, MD simulations have been used to study their interactions with biological macromolecules. For instance, docking and MD simulations of quinone compounds with trypanothione (B104310) reductase have revealed that these molecules can bind to hydrophobic pockets of the enzyme. nih.gov Such studies are crucial for understanding the structure-activity relationships of potential drug candidates. nih.gov

In the context of this compound, MD simulations could be employed to study its aggregation behavior in different solvents, its interaction with surfaces, or its role in multicomponent supramolecular systems. researchgate.net The simulations can provide detailed information about the non-covalent interactions, such as van der Waals forces and electrostatic interactions, that govern these processes. The analysis of radial distribution functions and the calculation of binding free energies are common techniques used to quantify these intermolecular interactions.

Structural and Conformational Analysis via Computational Methods

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and chemical properties. Computational methods provide a powerful means to explore the conformational landscape of molecules like this compound.

The central bond connecting the two quinone rings allows for a certain degree of torsional freedom, leading to different possible conformations. The steric hindrance between the methyl groups and the carbonyl groups plays a significant role in determining the preferred dihedral angle between the rings. Computational methods, such as molecular mechanics and density functional theory, can be used to calculate the potential energy surface as a function of this dihedral angle, thereby identifying the most stable conformations. nih.gov

Applications of 3,3 ,5,5 Tetramethyldiphenoquinone in Advanced Materials Science

Role as a Monomer or Building Block for Polymer Synthesis

TMDPQ serves as a crucial precursor and building block in the creation of specialized polymers. Its reactivity and structural characteristics are leveraged to develop materials with tailored thermal and electronic properties.

Aryl Epoxy Resins

While not a direct monomer in its quinone form, 3,3',5,5'-Tetramethyldiphenoquinone is a key precursor in the synthesis of tetramethylbiphenyl-type epoxy resins. The process typically involves the reduction of TMDPQ to its corresponding biphenol, 4,4'-dihydroxy-3,3',5,5'-tetramethylbiphenyl. This biphenol is then reacted with an epihalohydrin, such as epichlorohydrin, in the presence of an alkali metal compound to form the epoxy resin. google.comgoogle.com

The objective in some production methods is to have a low concentration of residual tetramethyldiphenoquinone in the final epoxy resin composition, suggesting that its presence in the quinone form can be undesirable for certain applications. google.com The resulting aryl epoxy resins, derived from the biphenol of TMDPQ, are noted for their potential to yield cured products with high glass transition temperatures, excellent strength, and low water absorption, making them suitable for applications in electrical and electronic fields. google.com

Table 1: Role of TMDPQ in Aryl Epoxy Resin Synthesis

| Precursor/Intermediate | Role in Synthesis | Resulting Polymer | Key Properties of Cured Resin |

| This compound (TMDPQ) | Precursor to 4,4'-dihydroxy-3,3',5,5'-tetramethylbiphenyl | Tetramethylbiphenyl-type epoxy resin | High glass transition temperature, excellent strength, low water absorption |

| 4,4'-dihydroxy-3,3',5,5'-tetramethylbiphenyl | Monomer reacted with epihalohydrin | Tetramethylbiphenyl-type epoxy resin | Suitable for electrical and electronic applications |

Acceptor-Doped Polymers

The inherent electron-accepting nature of the quinone moiety makes TMDPQ and its derivatives promising candidates for use in acceptor-doped polymers. The ability of TMDPQ to undergo redox reactions allows it to accept electrons, a critical function in creating p-type doped conductive polymers. This process involves the introduction of an electron-accepting molecule (dopant) into a polymer matrix, which can enhance the polymer's conductivity.

While direct doping of polymers with TMDPQ is not extensively documented in readily available literature, a structurally similar compound, 3,5-dimethyl-3′,5′-di-t-butyl-4,4′-diphenoquinone, has been identified as an electron acceptor with high polymer compatibility. rsc.org This derivative has demonstrated excellent electron mobility when dispersed in polymeric films, highlighting the potential of the diphenoquinone (B1195943) core structure in developing electron-transporting materials. rsc.org The electron-accepting capability of TMDPQ is rooted in its ability to form stable radical intermediates through oxidation-reduction reactions.

Table 2: Electron Acceptor Properties of Diphenoquinone Derivatives

| Compound | Role | Application | Key Finding |

| This compound | Potential Electron Acceptor | Acceptor-doped polymers | Undergoes redox reactions to accept electrons. |

| 3,5-dimethyl-3′,5′-di-t-butyl-4,4′-diphenoquinone | Electron Acceptor | Molecularly dispersed polymeric films | Exhibits high polymer compatibility and excellent electron mobility. rsc.org |

Poly(2,6-dimethyl phenylene ether) (PPE) Modification and Activation

This compound is a well-known by-product in the oxidative polymerization of 2,6-dimethylphenol (B121312) to produce poly(2,6-dimethyl phenylene ether) (PPE), also known as poly(phenylene oxide) (PPO). wikipedia.orgsigmaaldrich.com Beyond being a by-product, TMDPQ can be actively utilized in the modification of PPE itself.

TMDPQ can act as a catalyst for the redistribution of PPE chains. This process involves the depolymerization of high molecular weight PPE in the presence of a phenolic compound, resulting in a lower molecular weight polymer with the phenolic compound incorporated as an end-group. The molecular weight of the modified PPE can be controlled by adjusting the ratio of the phenolic compound to the PPE repeating units. This method allows for the preparation of PPE oligomers and telechelic polymers with a variety of end groups, including reactive functionalities that can be used for further polymerization or grafting.

Integration into Organic Electronics and Optoelectronic Devices

The electronic properties of quinone derivatives have led to their exploration in various organic electronic and optoelectronic applications. While specific research on this compound in these areas is limited, the broader class of quinone compounds shows significant promise.

Organic Light-Emitting Diodes

In the realm of organic light-emitting diodes (OLEDs), various organic compounds are utilized for different functions within the device structure, such as hole transport, electron transport, and light emission. researchgate.netukdiss.comresearchgate.net While there is extensive research on various classes of organic molecules for OLEDs, including derivatives of quinoline (B57606) and other heterocyclic compounds, the specific application of this compound in OLEDs is not well-documented in the reviewed literature. The investigation of novel organic materials for OLEDs is an active area of research, and the electron-accepting properties of TMDPQ could theoretically make it a candidate for electron transport layers or as a component in host-guest emissive systems. However, further research is needed to establish its utility and performance in this context.

Development of Redox-Active Materials for Electrochemical Devices

The intrinsic ability of this compound to undergo reversible reduction-oxidation (redox) reactions makes it a valuable component in the development of advanced materials for electrochemical devices. Quinone-based molecules are widely studied for energy storage applications due to their controllable structures, stable performance during Faradaic reactions, and tunable redox potentials. nih.govharvard.edu These characteristics are crucial for devices like batteries and supercapacitors, which rely on efficient charge storage and transfer. nih.govpurdue.edu

The core function of this compound in this context is its capacity to act as an electron acceptor, forming stable intermediates through redox reactions. This process is central to its application in various electrochemical systems. The diphenoquinone structure can be reversibly reduced to the corresponding hydroquinone (B1673460) derivative, a two-electron, two-proton process that provides the basis for charge storage.

Research into the electrochemical properties of closely related diphenoquinone compounds, such as 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (TTBDQ), provides insight into the fundamental redox behavior. researchgate.netresearchgate.net Cyclic voltammetry studies of TTBDQ reveal two reversible processes: an oxidative process and a reductive one. researchgate.net The reductive process, corresponding to the reduction of the diphenoquinone to a biphenyl-diol, is key for its function in energy storage cathodes or anolytes, depending on the device configuration. researchgate.netista.ac.at

Detailed Research Findings

The application of quinone derivatives, including structures similar to this compound, is an active area of research in several types of electrochemical devices:

Redox Flow Batteries (RFBs): Organic redox-active materials are promising for RFBs due to their potential for low cost and high tunability. ista.ac.atnih.gov Quinones are explored as both anolytes (negative electrolytes) and catholytes (positive electrolytes). ista.ac.atresearchgate.net The performance of these batteries is highly dependent on the solubility and chemical stability of the active molecules in both their oxidized and reduced states. harvard.edu For instance, research on anthraquinone (B42736) derivatives has shown that functionalization can significantly improve stability and lead to extremely low capacity fade rates, a critical factor for long-term energy storage. harvard.edu this compound serves as a foundational building block for creating more complex, soluble, and stable redox-active polymers tailored for RFB applications.

Lithium-Ion Batteries (LIBs): Organic electrode materials are being investigated as an alternative to traditional inorganic cathodes in LIBs. nih.gov Quinone and hydroquinone compounds can act as high-capacity cathode materials. nih.gov For example, dilithium (B8592608) hydroquinone has been shown to deliver a high specific capacity by undergoing a reversible conversion to benzoquinone during the charge/discharge cycle. nih.gov Polynaphthalimides with redox-active moieties have also been demonstrated as versatile electrode materials, functioning as both the cathode and anode, showcasing the adaptability of organic redox compounds in LIBs. rsc.org

Supercapacitors: Quinone derivatives are also employed in pseudocapacitors, a type of supercapacitor that stores charge via fast Faradaic redox reactions at the electrode surface. nih.gov The introduction of redox-active organic molecules like quinones onto high-surface-area materials, such as crumpled graphene oxide, can significantly enhance capacitance. nih.govnih.gov This approach combines the high power density of supercapacitors with the increased energy density provided by the quinone's redox reactions.

The electrochemical behavior of a representative diphenoquinone compound is summarized in the table below, illustrating the redox potentials associated with its transformation.

Table 1: Electrochemical Data for 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (TTBDQ) from Cyclic Voltammetry

| Scan Rate (mV s⁻¹) | Reductive Process Potential (V) | Oxidative Process Potential (V) |

|---|---|---|

| 50 | -0.72 | -0.19 |

| 500 | -0.57 | 0.48 |

Data sourced from cyclic voltammetry of TTBDQ in a DMF solution with a tetrabutylammonium (B224687) tetrafluoroborate (B81430) supporting electrolyte. researchgate.netresearchgate.net The reductive and oxidative processes correspond to the conversion between the diphenoquinone and the biphenyl-diol forms.

Biological and Biomedical Research Perspectives on 3,3 ,5,5 Tetramethyldiphenoquinone

Investigation of Molecular Mechanisms of Action in Biological Systems

The study of 3,3',5,5'-tetramethyldiphenoquinone in biological contexts is an emerging area of research. The core of its activity is believed to stem from its chemical structure, which allows it to participate in oxidation-reduction (redox) reactions within cellular environments. These reactions are fundamental to many biological processes, and the ability of this compound to influence them forms the basis of its investigated biological effects.

Redox-Mediated Interactions with Cellular Components and Enzymes

The mechanism of action of this compound is primarily associated with its capacity to undergo redox cycling. It can function as an electron acceptor, a characteristic that allows it to interact with a variety of cellular components and enzymes. This interaction can lead to the modulation of enzyme activities and influence cellular signaling pathways.

Quinones, as a class of compounds, are known to interact with various enzymes, including reductases. While specific enzymatic partners for this compound are not yet extensively documented in publicly available research, the general mechanism involves the acceptance of one or two electrons from cellular reducing agents, such as NADPH or NADH, often catalyzed by enzymes like NAD(P)H:quinone oxidoreductase. This process can alter the redox state of the cell, potentially leading to a range of downstream effects. The investigation into its antioxidant and antimicrobial properties suggests that its interactions with cellular machinery are a key area of scientific inquiry.

Formation of Stable Radical Intermediates in Biological Contexts

A key feature of the redox cycling of this compound is the formation of radical intermediates. Upon accepting an electron, the diphenoquinone (B1195943) structure can be converted into a semiquinone radical. The stability of this radical intermediate is a critical factor in its subsequent biological effects. The presence of four methyl groups on the aromatic rings is thought to contribute to the stability of this radical species.

The formation of these stable radical intermediates is significant because they can participate in further reactions. For instance, they can react with molecular oxygen to produce superoxide (B77818) radicals and regenerate the parent diphenoquinone, thereby creating a cycle that can lead to the generation of reactive oxygen species (ROS). This production of ROS can, in turn, impact cellular signaling and may be a component of its observed biological activities. The study of such radical species is often carried out using specialized techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can detect and characterize paramagnetic species like free radicals.

Explorations in Therapeutic Development and Drug Design (focused on research methodologies)

The unique chemical properties of this compound have led to its exploration in the context of therapeutic development and drug design. Although this research is in its early stages, the compound serves as a scaffold and a tool for investigating certain biological processes.

Research methodologies in this area often involve leveraging the compound's redox activity. For instance, its potential as an antioxidant or pro-oxidant can be screened in various in vitro assays to understand its effect on cellular health and disease models. Structure-activity relationship (SAR) studies may be conducted by synthesizing and testing derivatives of this compound to understand how modifications to its chemical structure affect its biological activity. This can help in the design of new molecules with enhanced or more specific therapeutic properties.

The compound can also be used as a chemical probe to study the role of redox cycling in specific biological pathways. By observing the effects of this compound on cells or tissues, researchers can gain insights into the importance of redox balance in those systems. Furthermore, its potential antimicrobial properties are being investigated, which involves screening the compound against various pathogens and studying its mechanism of action.

Below is a table summarizing the research methodologies applied to the study of compounds like this compound in the context of drug design and therapeutic development.

| Research Methodology | Description | Application to this compound |

| In Vitro Assays | Experiments conducted in a controlled environment outside of a living organism, such as in a test tube or culture dish. | Screening for antioxidant, pro-oxidant, and antimicrobial activities. Assessing cytotoxicity and effects on specific enzymes. |

| Structure-Activity Relationship (SAR) Studies | The investigation of how the chemical structure of a compound influences its biological activity. | Synthesis and evaluation of derivatives to identify key structural features for desired biological effects and to optimize potency and selectivity. |

| Chemical Probe | The use of a small molecule to study and manipulate a biological system. | Investigating the role of redox cycling and reactive oxygen species in cellular signaling pathways and disease models. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | A spectroscopic technique that detects species with unpaired electrons. | Characterization of the stable radical intermediates formed during the redox cycling of the compound in biological contexts. |

Environmental and Green Chemistry Considerations in Tmdq Research

Sustainable Synthesis Routes and Green Oxidants

The primary route to TMDQ is the oxidative coupling of 2,6-dimethylphenol (B121312). Green chemistry principles advocate for the use of catalysts and oxidants that are environmentally benign. The ideal green oxidant is molecular oxygen, often from the air, as its byproduct is water, which is harmless.

Research has demonstrated the viability of using molecular oxygen as the sole oxidant in the synthesis of diphenoquinones. researchgate.net For instance, the synthesis of a related compound, 3,3′,5,5′-tetra-tert-butyl-4,4′-diphenoquinone, has been achieved using alkali-promoted Cu–Mg–Al hydrotalcites as catalysts with molecular oxygen. researchgate.netresearchgate.net This approach highlights a move away from stoichiometric, often hazardous, chemical oxidants.

Another sustainable approach involves using a copper ion-loaded hydrophobically modified resin catalyst. google.com This method allows for the reaction to proceed at moderate temperatures (40°C to 80°C) and yields TMDQ in high purity (≥99.5%) and yield (up to 95%). google.com The use of oxygen or oxygen-containing gases like air is a key feature of these greener synthetic methods. google.com Pressurizing the reaction when using air can increase the reaction rate, making the process more efficient. google.com

Comparison of Oxidants in Diphenoquinone (B1195943) Synthesis

| Oxidant | Advantages | Associated Catalyst/System | Reference |

|---|---|---|---|

| Molecular Oxygen (O₂) | Environmentally benign (water is the byproduct), low cost, high atom economy. | Alkali-promoted Cu–Mg–Al hydrotalcites; Copper ion-loaded resin. | researchgate.net, researchgate.net, google.com |

| Oxygen-containing Gas (e.g., Air) | Readily available, inexpensive, can be used under pressure to increase reaction rate. | Cuprous salt-amine complex. | google.com |

Catalyst Recoverability and Reusability in TMDQ Production

A cornerstone of green chemistry is the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused over multiple cycles. This not only reduces costs but also minimizes the discharge of potentially toxic metal catalysts into waste streams.

Hydrotalcite-based catalysts, such as the Cu–Mg–Al hydrotalcites used in diphenoquinone synthesis, are solid catalysts that can be easily recovered by simple filtration and reused. researchgate.netresearchgate.net Similarly, the copper ion-loaded resin catalyst mentioned for TMDQ synthesis is also designed for recyclability, a significant advantage for industrial applications. google.com

The development of magnetic catalysts represents a significant advancement in catalyst recovery. mdpi.com While not yet specifically documented for TMDQ production in the provided research, this technology, where catalyst particles are coated onto magnetic nanoparticles, allows for near-total recovery from the reaction medium using an external magnet. mdpi.com Such catalysts have been shown to be reusable for five or more cycles without a significant drop in activity in other chemical reactions. mdpi.com

Performance of Reusable Catalysts in Oxidative Coupling Reactions

| Catalyst Type | Recovery Method | Key Advantages | Reported Reusability | Reference |

|---|---|---|---|---|

| Alkali-promoted Cu–Mg–Al hydrotalcites | Simple work-up/filtration | High catalytic activity and selectivity, non-polluting. | Recyclable with maintained performance. | researchgate.net, researchgate.net |

| Copper ion-loaded hydrophobically modified resin | Filtration | Simple to prepare, reusable, leads to high product purity. | Reusable. | google.com |

| Magnetic Nanoparticle-supported Catalysts | External magnetic field | Simple and efficient recovery, avoids tedious work-up, environmentally benign. | Can be reused at least five to six times without loss of activity. | mdpi.com |

Byproduct Management and Waste Minimization Strategies

Effective byproduct management is crucial for minimizing waste and improving the economic and environmental profile of a chemical process. In the synthesis of TMDQ from 2,6-dimethylphenol, a potential major byproduct is polyphenylene oxide (PPO).

The choice of catalyst and reaction conditions plays a critical role in determining the selectivity of the reaction. A highly selective process maximizes the conversion of reactants to the desired product, thereby minimizing the formation of byproducts and subsequent waste. For example, a synthetic method for TMDQ using a specific copper ion-loaded resin catalyst reports the significant advantage of not producing the PPO byproduct. google.com

In related processes, such as the synthesis of 3,3',5,5'-tetramethyl-4,4'-dihydroxydiphenyl from 2,6-dimethylphenol, TMDQ itself can be a byproduct. google.com In these cases, controlling reaction conditions, such as pH and the method of catalyst addition (e.g., portion-wise), can suppress the formation of the diphenoquinone, thereby maximizing the yield of the desired product and simplifying purification. google.com Such strategies of fine-tuning reaction parameters are central to waste minimization in chemical manufacturing.

Future Research Directions and Emerging Trends for 3,3 ,5,5 Tetramethyldiphenoquinone

Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

The conventional synthesis of 3,3',5,5'-Tetramethyldiphenoquinone involves the oxidative coupling of 2,6-dimethylphenol (B121312), often utilizing stoichiometric oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. evitachem.com While effective, these methods can present challenges related to product selectivity, reaction conditions, and waste generation. Future research is critically focused on the development of advanced catalytic systems to overcome these limitations.

A primary direction is the exploration of metal-based catalysts, which are pivotal in a vast array of organic syntheses. abcr.com The goal is to identify catalysts that can facilitate the oxidative coupling with higher efficiency and under milder conditions. This includes investigating various transition metal complexes that can offer precise control over the reaction mechanism, thereby minimizing the formation of byproducts and enhancing the yield of the desired diphenoquinone (B1195943). Another promising avenue is the use of biocatalysts, such as laccase enzymes. The synthesis of a related compound, 3,3′,5,5′-Tetramethoxy-biphenyl-4,4′-diol, through laccase-catalysis highlights the potential of enzymatic routes for producing biphenyl (B1667301) structures with high selectivity and under environmentally benign conditions. nih.gov Research into immobilized enzymes or engineered laccases could lead to robust and reusable catalytic systems for industrial-scale production.

| Catalyst Type | Research Focus | Potential Advantages |

| Transition Metal Catalysts | Development of novel homogeneous and heterogeneous catalysts (e.g., based on Copper, Iron, Manganese). | High efficiency, selectivity, tunability of reaction conditions, potential for asymmetric synthesis. |

| Biocatalysts (e.g., Laccase) | Enzyme screening, protein engineering, and process optimization for oxidative coupling. | High selectivity, mild reaction conditions (aqueous media, ambient temperature), environmental sustainability. |

| Lewis Acid Catalysis | Exploring water-compatible Lewis acids to promote the reaction, potentially in aqueous media. | Enhanced reaction rates, potential for novel reaction pathways, reduced reliance on organic solvents. scribd.com |

Novel Functionalization Strategies for Tunable Properties

The properties of this compound are intrinsically linked to its molecular structure. Introducing new functional groups onto the diphenoquinone core is a key strategy for tuning its electronic, optical, and chemical properties for specific applications. Future research will likely concentrate on two main approaches: pre-functionalization of the precursor and post-synthesis modification.

By modifying the 2,6-dimethylphenol starting material, various functional groups (e.g., halogens, nitro groups, or alkyl chains) can be incorporated. The subsequent oxidative coupling would then yield a range of novel diphenoquinone derivatives. This approach allows for systematic studies on structure-property relationships. Alternatively, direct functionalization of the this compound molecule presents a more challenging yet powerful route. Techniques such as C-H activation or nucleophilic addition reactions could be explored to attach new moieties directly to the aromatic rings, opening up a vast chemical space for creating materials with tailored redox potentials, solubility, and solid-state packing, which are crucial for applications in organic electronics.

Integration into Hybrid and Nanomaterials

The integration of this compound into larger material systems is a significant area for future exploration. Hybrid nanomaterials, which combine organic and inorganic components at the nanoscale, offer a pathway to create materials with synergistic or entirely new properties. nih.govbeilstein-journals.org

One promising application is in the field of organic electronics. A related tetraphenyldiphenoquinone has already been synthesized and characterized for use in organic field-effect transistors (OFETs), demonstrating the potential of the diphenoquinone core as an organic semiconductor. researchgate.net Future work could involve incorporating this compound into polymer matrices to form nanocomposites. These materials could exhibit enhanced thermal stability and processability while leveraging the electronic properties of the quinone. Furthermore, its integration into lipid-polymer hybrid nanoparticles (LPHNPs) could be explored for drug delivery applications, drawing parallels from systems developed for other quinone-based compounds like thymoquinone. nih.gov Such LPHNPs are known to improve the bioavailability of encapsulated lipophilic compounds. nih.gov

| Material Type | Research Objective | Potential Application Area |

| Polymer Nanocomposites | Dispersing the quinone within polymer matrices (e.g., PPE, polystyrene). | Organic electronics (semiconducting layers), high-performance plastics with tailored optical properties. |

| Organic-Inorganic Hybrids | Synthesizing hybrid structures with inorganic nanoparticles (e.g., silica, titanium dioxide, gold). | Photocatalysis, chemical sensors, theranostics. beilstein-journals.org |

| Self-Assembled Monolayers | Forming ordered layers on conductive or semiconductive surfaces. | Modifying electrode interfaces, fabricating molecular electronic devices. |

Deeper Understanding of Biological Interactions and Therapeutic Potential

Preliminary research has suggested that this compound possesses potential antimicrobial and antioxidant properties. evitachem.com However, a comprehensive understanding of its biological activity is still lacking. A major future research direction is the systematic investigation of its interactions with biological systems to unlock its therapeutic potential.